4-Amino-5-bromo-2-methoxybenzoic acid
Overview
Description
4-Amino-5-bromo-2-methoxybenzoic acid: is an organic compound with the molecular formula C8H8BrNO3 . It is a derivative of benzoic acid, characterized by the presence of an amino group at the fourth position, a bromine atom at the fifth position, and a methoxy group at the second position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-Amino-5-bromo-2-methoxybenzoic acid typically begins with commercially available starting materials such as 2-methoxybenzoic acid.
Amination: The amino group can be introduced via nitration followed by reduction or through direct amination using suitable reagents like ammonia or amines.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for purification and quality control is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Amino-5-bromo-2-methoxybenzoic acid can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amino group.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom acts as a leaving group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: Oxidized derivatives such as nitrobenzoic acids.
Reduction Products: Reduced derivatives like aminobenzoic acids.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 4-Amino-5-bromo-2-methoxybenzoic acid is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties and as a building block in the synthesis of drug candidates.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-2-methoxybenzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of functional groups such as the amino and methoxy groups allows it to form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
2-Amino-5-bromo-4-methoxybenzoic acid: Similar structure with different substitution pattern.
2-Amino-5-methoxybenzoic acid: Lacks the bromine atom.
4-Amino-2-methoxybenzoic acid: Lacks the bromine atom and has a different substitution pattern.
Uniqueness:
Bromine Substitution: The presence of the bromine atom at the fifth position makes 4-Amino-5-bromo-2-methoxybenzoic acid unique, influencing its reactivity and interactions.
Functional Groups: The combination of amino, bromine, and methoxy groups provides a unique set of chemical properties, making it valuable in various applications.
Properties
IUPAC Name |
4-amino-5-bromo-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXLHIGUTBQVOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188783 | |
Record name | 4-Amino-5-bromo-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35290-97-2 | |
Record name | 4-Amino-5-bromo-2-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35290-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-bromo-2-methoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035290972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-bromo-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-bromo-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-5-BROMO-2-METHOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVJ2V07DZM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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